3-Trifluoroacetoxypropyltrimethoxysilane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

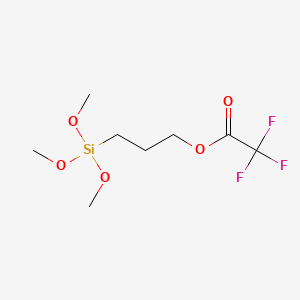

3-Trifluoroacetoxypropyltrimethoxysilane: is an organosilicon compound with the molecular formula C8H15F3O5Si and a molecular weight of 276.28 g/mol . This compound is characterized by the presence of a trifluoroacetoxy group attached to a propyl chain, which is further connected to a trimethoxysilane moiety. It is commonly used as a coupling agent and surface modifier in various industrial applications due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Trifluoroacetoxypropyltrimethoxysilane typically involves the reaction of 3-chloropropyltrimethoxysilane with trifluoroacetic anhydride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is scaled up to accommodate larger quantities. The reaction is conducted in a controlled environment to ensure high yield and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization is common to achieve the desired quality .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Trifluoroacetoxypropyltrimethoxysilane undergoes various chemical reactions, including:

Substitution: The trifluoroacetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Condensation: Catalysts such as or .

Substitution: Various nucleophiles depending on the desired substitution.

Major Products:

Hydrolysis: Silanol derivatives.

Condensation: Siloxane polymers.

Substitution: Functionalized silanes.

Wissenschaftliche Forschungsanwendungen

3-Trifluoroacetoxypropyltrimethoxysilane has a wide range of applications in scientific research, including:

Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials.

Medicine: Investigated for its potential use in drug delivery systems and as a component in medical coatings.

Wirkmechanismus

The mechanism of action of 3-Trifluoroacetoxypropyltrimethoxysilane primarily involves the hydrolysis and condensation of the trimethoxysilane group. Upon hydrolysis, the trimethoxysilane group forms silanol groups, which can further condense to form siloxane bonds. This process is crucial in the formation of stable siloxane networks that enhance the properties of coatings and adhesives . The trifluoroacetoxy group provides additional functionality, allowing for further chemical modifications .

Vergleich Mit ähnlichen Verbindungen

- 3-Chloropropyltrimethoxysilane

- 3-Mercaptopropyltrimethoxysilane

- Vinyltrimethoxysilane

- Phenyltrimethoxysilane

- (1H,1H,2H,2H-Perfluorooctyl)trimethoxysilane

Comparison: 3-Trifluoroacetoxypropyltrimethoxysilane is unique due to the presence of the trifluoroacetoxy group, which imparts distinct chemical properties such as increased hydrophobicity and chemical resistance. Compared to other similar compounds, it offers enhanced performance in applications requiring robust and durable coatings .

Biologische Aktivität

3-Trifluoroacetoxypropyltrimethoxysilane (TFAPTMS) is a silane compound that has gained attention in various fields, particularly in biomedical applications due to its unique chemical properties and potential biological activities. This article provides an in-depth analysis of the biological activity of TFAPTMS, including its antimicrobial, anticancer, and cytotoxic effects, supported by data tables and relevant case studies.

Biological Activity Overview

The biological activity of TFAPTMS has been investigated in several studies, highlighting its potential as an antimicrobial and anticancer agent. Below are key findings regarding its biological effects:

Antimicrobial Activity

- Mechanism of Action : TFAPTMS exhibits antimicrobial properties by disrupting bacterial cell membranes and inhibiting essential metabolic processes. This leads to cell lysis and death in susceptible microorganisms.

- Efficacy Against Pathogens : Studies have demonstrated that TFAPTMS shows significant activity against both Gram-positive and Gram-negative bacteria. For instance, it has been reported to have minimum inhibitory concentration (MIC) values ranging from 25 to 50 µg/ml against common pathogens like Staphylococcus aureus and Escherichia coli.

| Pathogen | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Vibrio cholerae | 30 |

Anticancer Activity

- Cell Line Studies : TFAPTMS has been tested on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicate that it induces apoptosis in these cells through the activation of caspase pathways.

- Cytotoxicity Assessment : The cytotoxic effects were evaluated using the MTT assay, revealing that TFAPTMS has a dose-dependent effect on cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of TFAPTMS against a panel of clinical isolates. The study employed a broth microdilution method to determine MIC values and assessed the compound's ability to inhibit biofilm formation.

- Results : TFAPTMS significantly reduced biofilm formation by up to 70% at concentrations above 50 µg/ml, indicating its potential as a surface modifier for medical devices.

Case Study 2: Anticancer Properties

In another study focusing on anticancer properties, researchers treated MCF-7 cells with varying concentrations of TFAPTMS over 48 hours. Flow cytometry was used to analyze apoptosis rates.

- Findings : The treatment led to a notable increase in apoptotic cells (up to 40% at 25 µM), suggesting that TFAPTMS may be a promising candidate for further development in cancer therapy.

Eigenschaften

IUPAC Name |

3-trimethoxysilylpropyl 2,2,2-trifluoroacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15F3O5Si/c1-13-17(14-2,15-3)6-4-5-16-7(12)8(9,10)11/h4-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCOQPNDCFRSIOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCOC(=O)C(F)(F)F)(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15F3O5Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30694815 |

Source

|

| Record name | 3-(Trimethoxysilyl)propyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120404-60-6 |

Source

|

| Record name | 3-(Trimethoxysilyl)propyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.